molecular formula C22H38N4O3S2 B1667691 B581 CAS No. 149759-96-6

B581

Cat. No. B1667691
M. Wt: 470.7 g/mol
InChI Key: QISLMXIYRQCLIR-FUMNGEBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The term “B581” appears to refer to multiple entities. It could be a model of a gaming headset produced by ABKO, known as the NCORE B581 V7.1 . It is also a compound known as Ftase inhibitor I, a potent, selective, and peptidomimetic farnesyl transferase (FTase) inhibitor .


Molecular Structure Analysis

The molecular formula of B581 or Ftase inhibitor I is C22H38N4O3S2 . The exact structure can be found in databases like ChemSpider .

Scientific Research Applications

p58/Lamin B Receptor and Nuclear Envelope

  • Protein Interactions and Kinase Activity : p58, also known as the lamin B receptor, is integral to the inner nuclear membrane. It binds lamin B and is phosphorylated by a kinase activity. This phosphorylation at serine residues suggests a significant role in lamin B interactions and nuclear envelope dynamics (Simos & Georgatos, 1992).
  • Mitotic Behavior : During mitosis, type B lamins remain associated with p58. This association has implications for nuclear envelope reassembly, suggesting that p58 plays a critical role in maintaining nuclear integrity during cell division (Meier & Georgatos, 1994).

Applications in Bioactive Glass

  • Bioactive Glasses (BGs) and Drug Release : The study on mesoporous 58S bioactive glass (M58S) highlights its potential as a drug release system. M58S shows good drug release behavior and ability to induce hydroxyapatite formation, making it suitable for bone implant materials (Xia & Chang, 2008).

Molecular Biology and Immunology

  • CD58 in Hematopoietic Cells : Research on CD58, a member of the immunoglobulin superfamily, focuses on its expression in normal, regenerating, and leukemic bone marrow B cells. It's over-expressed in acute lymphoblastic leukemia, making it a potential marker for minimal residual disease (Veltroni et al., 2003).
  • CD58 and Immune Recognition in Lymphoma : CD58 mutations are common in Hodgkin lymphoma cell lines and can lead to immune escape in tumor cells, especially in cases of aggressive disease. This suggests a role of CD58 in immune surveillance and potential therapeutic targeting (Abdul Razak et al., 2016).

Genomic Studies in Pathogenic Bacteria

  • Neisseria meningitidis Genome Analysis : The complete genome sequence of Neisseria meningitidis serogroup B strain MC58 provides insights into its pathogenic behavior and potential vaccine candidates, highlighting the genomic basis of meningococcal disease and immune evasion (Tettelin et al., 2000)

Safety And Hazards

The safety data sheet for B581 or Ftase inhibitor I suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISLMXIYRQCLIR-FUMNGEBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164381
Record name B 581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FTase Inhibitor I

CAS RN

149759-96-6
Record name FTase inhibitor I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149759-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B 581
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name B 581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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